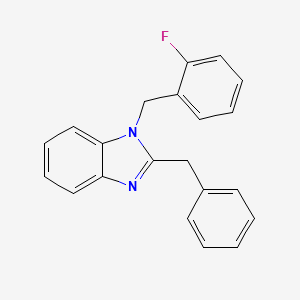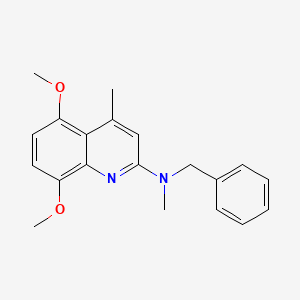
4-chloro-N-(3-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(3-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as CCMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CCMP is a pyrazole-based compound that has been synthesized using different methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学研究应用
4-chloro-N-(3-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-chloro-N-(3-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been studied for its anti-inflammatory, analgesic, and antipyretic properties. The compound has also been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. In agriculture, 4-chloro-N-(3-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been studied for its potential use as a herbicide and insecticide. The compound has also been studied for its potential use as a growth regulator for crops. In materials science, 4-chloro-N-(3-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been studied for its potential use in the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of 4-chloro-N-(3-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is not fully understood. However, studies have shown that the compound acts on different targets in the body, including enzymes and receptors. 4-chloro-N-(3-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. The compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in glucose and lipid metabolism.
Biochemical and Physiological Effects
4-chloro-N-(3-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects in the body. The compound has been shown to reduce inflammation and pain in animal models. 4-chloro-N-(3-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has also been shown to lower blood glucose levels and improve insulin sensitivity in animal models of diabetes. In addition, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
4-chloro-N-(3-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. 4-chloro-N-(3-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is also stable under different conditions, making it suitable for long-term storage. However, 4-chloro-N-(3-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has some limitations for lab experiments. The compound has low solubility in water, which can make it challenging to use in some experiments. In addition, 4-chloro-N-(3-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has not been extensively studied in humans, and its safety profile is not well established.
未来方向
There are several future directions for research on 4-chloro-N-(3-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. One area of research is the development of novel derivatives of 4-chloro-N-(3-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide with improved properties. Another area of research is the study of 4-chloro-N-(3-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide in different animal models of disease to better understand its mechanism of action and potential therapeutic applications. Additionally, the development of new methods for the synthesis of 4-chloro-N-(3-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide and its derivatives could lead to more efficient and cost-effective production of these compounds. Finally, further research is needed to establish the safety profile of 4-chloro-N-(3-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide and its derivatives in humans.
合成方法
4-chloro-N-(3-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can be synthesized using different methods, including the reaction of 3-chloro-2-methylphenylhydrazine with 4-chloro-1,3-dimethyl-5-formylpyrazole in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain 4-chloro-N-(3-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. Another method involves the reaction of 3-chloro-2-methylphenylhydrazine with 4-chloro-1,3-dimethyl-5-amino-pyrazole in the presence of acetic acid, followed by treatment with acetic anhydride to obtain 4-chloro-N-(3-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide.
属性
IUPAC Name |
4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O/c1-7-9(14)5-4-6-10(7)16-13(19)12-11(15)8(2)17-18(12)3/h4-6H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJRKTUYJFZBEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(C(=NN2C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5713189.png)


![3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5713199.png)


![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide](/img/structure/B5713218.png)


![2-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-3-furamide](/img/structure/B5713233.png)


![N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea](/img/structure/B5713276.png)
![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B5713303.png)